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Compound of Interest

Compound Name: 6-Hydroxyhexanoic Acid

Cat. No.: B072477 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 6-
hydroxyhexanoic acid, a molecule of interest in various research fields, including polymer

chemistry and drug development. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for

researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 6-hydroxyhexanoic acid are presented below.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 6-Hydroxyhexanoic acid
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

7.68 broad singlet 1H -COOH -

3.59 triplet 2H H-6 (-CH₂-OH) 6.4

2.30 triplet 2H
H-2 (-CH₂-

COOH)
7.5

1.65-1.48 multiplet 4H H-3, H-5 -

1.40-1.26 multiplet 2H H-4 -

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 6-Hydroxyhexanoic acid

Chemical Shift (δ) ppm Assignment

178.9 C-1 (-COOH)

62.3 C-6 (-CH₂-OH)

34.0 C-2

31.9 C-5

25.1 C-3

24.4 C-4

Experimental Protocol for NMR Spectroscopy
Sample Preparation: 6-hydroxyhexanoic acid is dissolved in deuterated chloroform (CDCl₃)

to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer.

Acquisition Parameters:
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¹H NMR:

Frequency: 300 MHz

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Number of scans: 16

Relaxation delay: 1.0 s

¹³C NMR:

Frequency: 75 MHz

Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm

Number of scans: 1024

Relaxation delay: 2.0 s

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-hydroxyhexanoic acid exhibits characteristic absorption bands for its hydroxyl

and carboxylic acid moieties.

Table 3: IR Spectroscopic Data for 6-Hydroxyhexanoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid,

hydrogen-bonded)

2943, 2864 Medium C-H stretch (aliphatic)

1711 Strong C=O stretch (carboxylic acid)

1440-1395 Medium O-H bend

1320-1210 Strong C-O stretch

950-910 Medium, Broad O-H bend (out-of-plane)

Experimental Protocol for ATR-IR Spectroscopy
Sample Preparation: A small amount of neat 6-hydroxyhexanoic acid is placed directly on the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean ATR crystal is collected prior to sample

analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry
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Table 4: Key Fragments in the EI Mass Spectrum of 6-Hydroxyhexanoic acid

m/z Proposed Fragment

132 [M]⁺ (Molecular Ion)

114 [M - H₂O]⁺

101 [M - OCH₃]⁺ or [M - CH₂OH]⁺

87 [M - COOH]⁺

74 McLafferty rearrangement product

60 [CH₃COOH + H]⁺

45 [COOH]⁺

Interpretation of Fragmentation: The molecular ion peak at m/z 132 is expected but may be

weak or absent in EI-MS due to the instability of the primary alcohol and carboxylic acid

functional groups under high energy ionization. Common fragmentation pathways include the

loss of a water molecule (m/z 114), cleavage of the bond adjacent to the carbonyl group

(alpha-cleavage), and the McLafferty rearrangement, which is characteristic of molecules

containing a carbonyl group and a gamma-hydrogen, leading to a fragment at m/z 74.

Experimental Protocol for GC-MS
Sample Preparation and Derivatization: For GC-MS analysis, the polar hydroxyl and carboxylic

acid groups of 6-hydroxyhexanoic acid are typically derivatized to increase volatility. A

common method is silylation, where the sample is treated with a reagent like N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable

solvent (e.g., pyridine or acetonitrile) and heated to form the trimethylsilyl (TMS) ether and

ester.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization source is used.

Acquisition Parameters:

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to

280 °C at 10 °C/min, and hold for 5 minutes.

MS Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like 6-hydroxyhexanoic acid.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 6-Hydroxyhexanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072477#spectroscopic-data-of-6-hydroxyhexanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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